ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The compound belongs to a class of thiazolo-pyrimidines characterized by a complex structure that includes a thiazole ring fused with a pyrimidine moiety. The molecular formula is C31H27N2O5S with a molar mass of approximately 575.07 g/mol. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, they increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 3.24 | Apoptosis induction |
Compound B | A549 | 5.00 | Cell cycle arrest |
Ethyl Compound | MCF7 | 4.50 | Apoptosis via Bax/Bcl-2 modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antibacterial and antifungal activities. For example, compounds structurally related to this compound have shown effectiveness against various strains of bacteria and fungi, suggesting a broad spectrum of antimicrobial action .
Table 2: Antimicrobial Activity
Compound Name | Microorganism Tested | Zone of Inhibition (mm) |
---|---|---|
Compound C | E. coli | 15 |
Compound D | S. aureus | 18 |
Ethyl Compound | C. albicans | 20 |
Anticonvulsant Activity
Additionally, some studies have reported anticonvulsant effects for thiazolo-pyrimidine derivatives. The mechanisms may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity regulation . This suggests potential therapeutic applications in epilepsy management.
Case Studies
- Anticancer Study : A study involving ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(E)-phenylethenyl demonstrated potent activity against HeLa cells with an IC50 value significantly lower than standard chemotherapeutics like 5-FU.
- Antimicrobial Study : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibition zones compared to control antibiotics.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(21(23)15-12-18-8-6-5-7-9-18)24(29)22(33-26)16-19-10-13-20(31-3)14-11-19/h5-16,21H,4H2,1-3H3/b15-12+,22-16+ |
InChI Key |
WPFLWEYGSMUCRI-CEHHTOFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
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